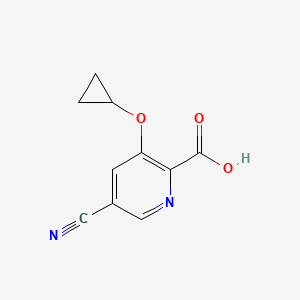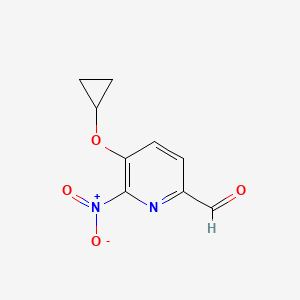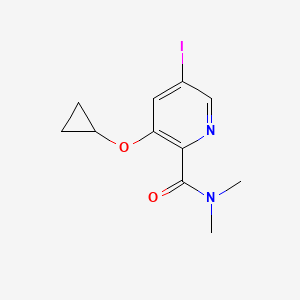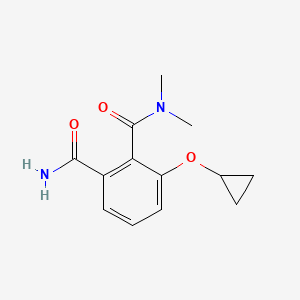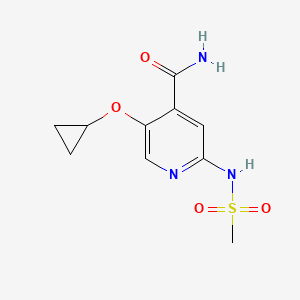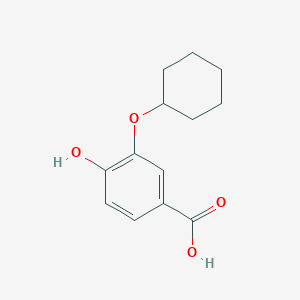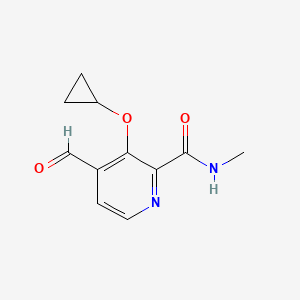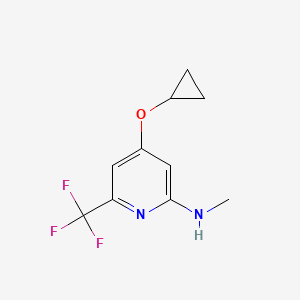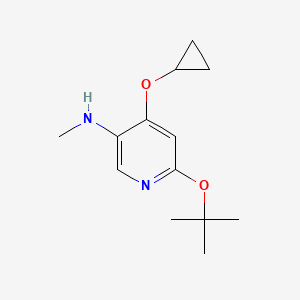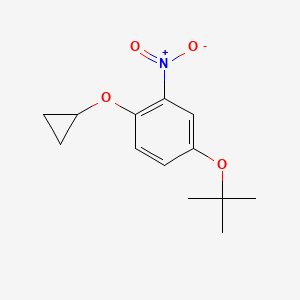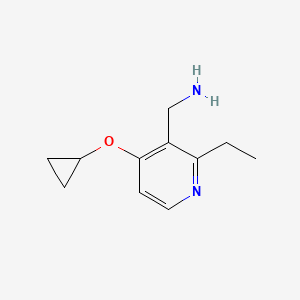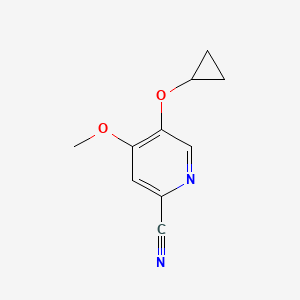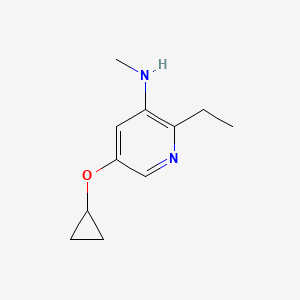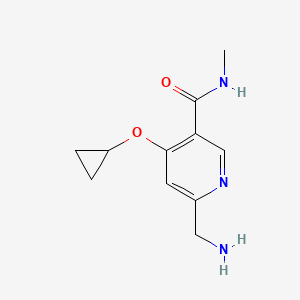
6-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide is a complex organic compound that features a nicotinamide core with an aminomethyl group at the 6-position, a cyclopropoxy group at the 4-position, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the cyclization of appropriate precursors, such as 3-cyanopyridine, under acidic or basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable leaving group, such as a halide.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and the nicotinamide core.
N-Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. The methyl group on the nitrogen atom can influence the compound’s overall electronic properties, affecting its reactivity and binding characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Aminomethyl)-4-cyclopropoxy-N-methylpyridine: Similar structure but lacks the nicotinamide core.
4-Cyclopropoxy-N-methylnicotinamide: Similar structure but lacks the aminomethyl group.
6-(Aminomethyl)-N-methylnicotinamide: Similar structure but lacks the cyclopropoxy group.
Uniqueness
6-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminomethyl group enhances its potential for hydrogen bonding and ionic interactions, while the cyclopropoxy group provides steric hindrance and hydrophobic interactions. The nicotinamide core is crucial for its biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
6-(aminomethyl)-4-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)9-6-14-7(5-12)4-10(9)16-8-2-3-8/h4,6,8H,2-3,5,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
JQADNTHAQWMCEK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(N=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


